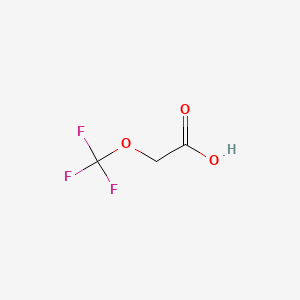

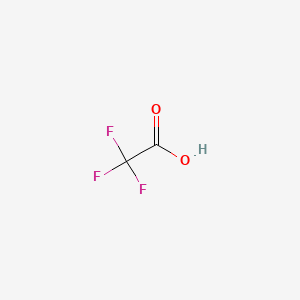

2-(Trifluoromethoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXZCEUXKFLRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69105-00-6 | |

| Record name | 2-(trifluoromethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(Trifluoromethoxy)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)acetic Acid

Abstract

The trifluoromethoxy (OCF₃) group has become a privileged substituent in modern medicinal and agricultural chemistry. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of parent molecules.[1][2] this compound is a key building block for introducing the trifluoromethoxyethyl moiety into more complex structures. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this valuable intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic rationale behind different synthetic routes, provide detailed experimental protocols, and offer field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methoxy" group. While electronically similar to the electron-withdrawing trifluoromethyl (CF₃) group, its bent C-O-C linkage imparts distinct conformational and electronic properties.[1] Unlike the electron-donating methoxy (OCH₃) group, the OCF₃ group is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms. This, combined with its high lipophilicity, makes it an invaluable functional group for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Consequently, robust and scalable methods for synthesizing building blocks like this compound are of paramount importance.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct precursors. The choice of strategy often depends on the availability of starting materials, scalability requirements, and safety considerations associated with handling specific fluorinating agents. The primary pathways converge on the final acid product through the transformation of a functional group at the C1 position.

A high-level overview of these strategies is presented below:

References

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)acetic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. This guide provides a comprehensive overview of two primary synthetic routes to this compound, offering detailed, step-by-step protocols, mechanistic insights, and practical considerations for its successful laboratory-scale preparation. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development and organic synthesis.

Introduction

The trifluoromethoxy group has emerged as a privileged substituent in modern drug design. Its unique electronic properties and high lipophilicity make it a desirable feature for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, as a bifunctional molecule, serves as a versatile synthon for introducing the trifluoromethoxyethyl moiety into a wide range of molecular scaffolds. This guide details two robust and accessible synthetic pathways to this important compound, starting from readily available precursors.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₃H₃F₃O₃ |

| Molecular Weight | 144.05 g/mol [1] |

| CAS Number | 69105-00-6[1] |

| Appearance | Solid, semi-solid, or liquid[2] |

| Storage Temperature | 2-8°C, sealed in a dry environment[2] |

Synthesis Protocols

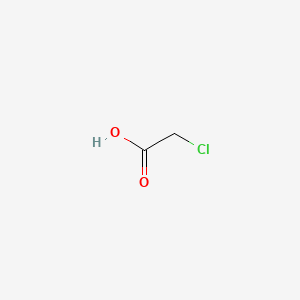

Two principal synthetic routes to this compound are presented below. Route A proceeds via the nucleophilic trifluoromethoxylation of an α-haloester followed by hydrolysis. Route B involves the oxidation of 2-(trifluoromethoxy)ethanol.

Route A: From Ethyl Bromoacetate

This two-step synthesis involves the nucleophilic substitution of the bromide in ethyl bromoacetate with a trifluoromethoxide source, followed by the hydrolysis of the resulting ester. Silver trifluoromethoxide (AgOCF₃) is a suitable reagent for this transformation, often prepared in situ.

Step 1: Synthesis of Ethyl 2-(Trifluoromethoxy)acetate

This step introduces the key trifluoromethoxy group via a nucleophilic substitution reaction. The use of a silver salt facilitates the abstraction of the bromide, promoting the attack of the trifluoromethoxide anion.

Experimental Protocol:

-

Reagent Preparation: In a fume hood, prepare a 0.5 M solution of silver trifluoromethoxide (AgOCF₃) in anhydrous acetonitrile (CH₃CN) according to established literature procedures. This reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl bromoacetate (1.0 eq) and anhydrous acetonitrile (5 mL per mmol of ethyl bromoacetate) under an inert atmosphere.

-

Reaction Execution: To the stirred solution of ethyl bromoacetate, add the prepared AgOCF₃ solution (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane (DCM). The combined organic layers are washed with water, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford ethyl 2-(trifluoromethoxy)acetate as a colorless oil.

Step 2: Hydrolysis of Ethyl 2-(Trifluoromethoxy)acetate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(trifluoromethoxy)acetate (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Reaction Execution: Add a 2 N aqueous solution of sodium hydroxide (NaOH) (2.0 eq) to the flask. The mixture is then heated to reflux for 4 hours.

-

Reaction Monitoring: The disappearance of the starting material can be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid (HCl) and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization.[3][4][5]

Logical Flow of Route A Synthesis

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)acetic acid, with the chemical formula C₃H₃F₃O₃, is an important fluorinated building block in medicinal chemistry and drug development.[1] The presence of the trifluoromethoxy group (OCF₃) imparts unique physicochemical properties to molecules, including increased metabolic stability, enhanced lipophilicity, and altered acidity, making it a valuable moiety in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and scientists in the pharmaceutical industry.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy group, in particular, is highly sought after for its ability to modulate a molecule's electronic and steric properties, thereby improving its pharmacokinetic and pharmacodynamic profile. This compound serves as a key intermediate for introducing the trifluoromethoxyacetyl moiety into a wide range of molecular scaffolds. Its growing importance is underscored by the increasing number of publications and patents citing its use in the synthesis of biologically active compounds.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₃H₃F₃O₃ | [1] |

| Molecular Weight | 144.05 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 69105-00-6 | [1] |

| Predicted Boiling Point | 140.8 ± 35.0 °C | Commercial Supplier Data |

| Predicted pKa | 2.42 ± 0.10 | Commercial Supplier Data |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Acidity: The electron-withdrawing nature of the trifluoromethoxy group significantly increases the acidity of the carboxylic acid compared to acetic acid (pKa ≈ 4.76). The predicted pKa of 2.42 suggests it is a relatively strong organic acid. For comparison, the predicted pKa of the structurally similar 2-fluoro-2-(trifluoromethoxy)acetic acid is even lower at 0.25, highlighting the strong inductive effect of fluorine substituents on the alpha-carbon.[4]

Synthesis and Reactivity

Synthesis

A general synthetic workflow can be conceptualized as follows:

References

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(trifluoromethoxy)acetic acid, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethoxy group significantly influence the physicochemical and biological characteristics of parent molecules. This document delves into the fundamental physical and chemical properties of this compound, detailed synthetic and analytical protocols, and a thorough discussion of its applications, with a particular focus on its role as a valuable building block in modern drug discovery. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Trifluoromethoxy Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Among the various fluorinated substituents, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable moiety for fine-tuning the properties of bioactive compounds.[2][3] Unlike the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group possesses a unique combination of high lipophilicity and potent electron-withdrawing capabilities, coupled with enhanced metabolic stability due to the strength of the C-F bonds.[4][5] These attributes can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.[6]

This compound (CF3OCH2COOH) is a key building block that provides a direct route to incorporating the trifluoromethoxy group into a wide array of molecular scaffolds. Its carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, making it an invaluable tool for synthetic and medicinal chemists. This guide aims to provide a detailed exploration of this important reagent, from its fundamental properties to its practical applications.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, application in synthesis, and for predicting its influence on the characteristics of derivative compounds.

Data Summary

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties, such as the pKa, are often reported as predicted values in commercial and database sources.

| Property | Value | Source(s) |

| CAS Number | 69105-00-6 | [3][7][8] |

| Molecular Formula | C3H3F3O3 | [3][7] |

| Molecular Weight | 144.05 g/mol | [3][7] |

| Physical Form | Solid, semi-solid, or liquid | [3] |

| Boiling Point | 84 °C at 33 mmHg (Predicted) | [8] |

| Density | 1.5014 g/cm³ (Predicted) | [8] |

| pKa | 2.42 ± 0.10 (Predicted) | [9] |

| Solubility | Expected to be soluble in water and polar organic solvents. |

Acidity and the Inductive Effect

The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect significantly increases the acidity of the carboxylic acid proton in this compound compared to its non-fluorinated analog, acetic acid (pKa ≈ 4.76). The predicted pKa of approximately 2.42 suggests that this compound is a moderately strong acid.[9] This enhanced acidity is a critical consideration in reaction design, particularly in base-mediated transformations. The experimental determination of the pKa for fluoroacetic acids can be reliably performed using 19F-NMR, which tracks the chemical shift perturbation upon changes in pH.[4][6][10][11]

Synthesis and Purification

The synthesis of this compound is a key area of interest, and a detailed characterization of this compound has been reported in the scientific literature.[12] While the full experimental details from this specific publication are proprietary, a generalized and plausible synthetic approach based on established methodologies for similar compounds is presented below.

Synthetic Workflow

A common strategy for the synthesis of α-alkoxy carboxylic acids involves the Williamson ether synthesis, followed by hydrolysis of an ester precursor.

References

- 1. This compound | 69105-00-6 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 69105-00-6 Cas No. | (Trifluoromethoxy)acetic acid | Apollo [store.apolloscientific.co.uk]

- 9. 2-fluoro-2-(trifluoromethoxy)acetic acid CAS#: 1378818-03-1 [m.chemicalbook.com]

- 10. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Trifluoromethoxy Moiety

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic acid (CAS 69105-00-6)

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] this compound (CAS: 69105-00-6) is a key building block that provides a direct and efficient route to introduce the trifluoromethoxyethyl moiety into a wide array of molecular scaffolds.

The utility of the -OCF₃ group stems from its distinct combination of properties. It is highly electronegative due to the three fluorine atoms, yet it is significantly more lipophilic than its trifluoromethyl (-CF₃) counterpart.[1][3] This unique electronic and steric profile allows medicinal chemists to fine-tune critical drug attributes, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3] The presence of the -OCF₃ group can shield susceptible parts of a molecule from metabolic degradation, thereby increasing its in-vivo half-life. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application and synthesis, designed to empower researchers in leveraging its full potential.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and process development. This compound is typically a clear, colorless liquid or semi-solid under standard conditions.[4][5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 69105-00-6 | [4][6][7] |

| Molecular Formula | C₃H₃F₃O₃ | [5][6][7] |

| Molecular Weight | 144.05 g/mol | [6][7] |

| IUPAC Name | This compound | [4][6] |

| Physical Form | Solid, semi-solid, or clear colorless liquid | [4][5] |

| Boiling Point | 84 °C @ 33 mm Hg | [8] |

| Density | ~1.5014 g/mL @ 25 °C | [8] |

| Storage | Sealed in dry, 2-8°C | [4][7] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published in databases, its structure allows for predictable spectroscopic signatures:

-

¹H NMR: The spectrum would be characterized by a singlet corresponding to the two methylene protons (-CH₂-) adjacent to the carbonyl and the trifluoromethoxy group. Its chemical shift would likely appear downfield due to the influence of the adjacent electronegative oxygen atoms.

-

¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the -OCF₃ group. This technique is particularly useful for confirming the presence and purity of fluorinated compounds.[9]

-

¹³C NMR: Three distinct signals would be expected: one for the carbonyl carbon (-COOH), one for the methylene carbon (-CH₂-), and one for the trifluoromethyl carbon (-CF₃), which would likely appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 144.0034, with characteristic fragmentation patterns including the loss of the carboxyl group (-COOH).[6]

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700-1750 cm⁻¹), and strong C-F stretching vibrations.

Synthesis Methodology: A Plausible Oxidative Approach

The oxidation of 2-(Trifluoromethoxy)ethanol would yield the desired carboxylic acid.[12][13] This transformation can be achieved using various established oxidative reagents.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Representative Oxidation of 2-(Trifluoromethoxy)ethanol

Disclaimer: This protocol is a representative example based on standard organic synthesis principles and has not been optimized for this specific substrate. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a stirred solution of 2-(Trifluoromethoxy)ethanol (1.0 eq) in acetone at 0°C in a three-necked flask equipped with a dropping funnel, add Jones reagent (CrO₃ in aqueous H₂SO₄) dropwise.

-

Monitoring: Maintain the temperature below 10°C during the addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The persistence of an orange/brown color indicates an excess of the oxidant.

-

Quenching: Once the reaction is complete, quench the excess oxidant by the careful addition of isopropanol until the solution turns from orange/brown to green.

-

Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous layer with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Applications in Drug Design

The true value of this compound lies in its dual functionality: a reactive carboxylic acid handle and a metabolically robust trifluoromethoxy tail. This combination makes it an ideal building block for introducing the CF₃O-CH₂- moiety into drug candidates.

Chemical Reactivity

The carboxylic acid group undergoes standard transformations, providing access to a variety of derivatives:

-

Amide Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) yields the corresponding amides. This is the most common application in drug discovery for linking the fragment to an amine-containing core.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) produces esters.

-

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the acid to the more reactive acid chloride, which can then be used for acylation reactions.

The Role of the -OCF₃ Group in Medicinal Chemistry

The incorporation of the trifluoromethoxy group is a deliberate strategy to enhance drug-like properties.[2][3]

Caption: Key contributions of the trifluoromethoxy group to drug candidates.

-

Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can significantly improve a compound's ability to cross cellular membranes and the blood-brain barrier.[1][3]

-

Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This leads to improved metabolic stability, a longer plasma half-life, and potentially a lower required dose.

-

Tuning Acidity/Basicity: As a potent electron-withdrawing group, the -OCF₃ moiety can lower the pKa of nearby basic functional groups (e.g., amines), which can be critical for optimizing solubility and avoiding off-target interactions.

An example of a drug candidate containing a substituted acetic acid moiety derived from a trifluoromethoxy-containing scaffold is "GPR120 compound A," which features a 2-[...-chloro-5-(trifluoromethoxy)phenyl...]-acetic acid structure and has been investigated for its anti-inflammatory and insulin-regulating effects.[14]

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling.[6][7] Adherence to established safety protocols is mandatory.

Table 2: GHS Hazard Information

| Hazard Class | GHS Statement | Pictogram(s) |

| Acute Toxicity | H302: Harmful if swallowed | Danger |

| H312: Harmful in contact with skin | ||

| H332: Harmful if inhaled | ||

| Skin Corrosion | H314: Causes severe skin burns and eye damage | |

| Irritation | H335: May cause respiratory irritation |

Data sourced from PubChem and supplier Safety Data Sheets.[6][7][8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated chemical fume hood. Ensure an emergency eyewash station and safety shower are readily accessible.[7][8]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[8]

-

Skin and Body Protection: Wear a lab coat or impervious clothing.[7][8]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[8]

-

Storage and Stability

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[4][7][8] Recommended storage temperature is between 2°C and 8°C.[4][7] The product is stable under normal handling and storage conditions.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 69105-00-6 [sigmaaldrich.com]

- 5. (Trifluoromethoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 6. This compound | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(Trifluoromethoxy)ethanol | 362631-84-3 [amp.chemicalbook.com]

- 11. scbt.com [scbt.com]

- 12. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 13. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 14. GPR120 compound A - Wikipedia [en.wikipedia.org]

2-(Trifluoromethoxy)acetic acid molecular weight

An In-depth Technical Guide to 2-(Trifluoromethoxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 69105-00-6), a fluorinated organic building block of significant interest in pharmaceutical and agrochemical research. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document details the physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, offering researchers and drug development professionals a practical resource for leveraging this valuable compound in their discovery programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a carboxylic acid functionalized with a trifluoromethoxy group on the adjacent carbon. This unique structural motif makes it a desirable synthetic intermediate.

Molecular Structure:

-

Molecular Formula: C₃H₃F₃O₃

-

CAS Number: 69105-00-6[3]

The trifluoromethoxy group is a powerful modulator of molecular properties. It is highly electron-withdrawing and metabolically stable due to the strength of the C-F bonds.[1] Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group is considered a "super lipophilic" substituent, capable of significantly enhancing a molecule's ability to permeate biological membranes.[1][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 144.05 g/mol | PubChem[3][4] |

| Molecular Formula | C₃H₃F₃O₃ | PubChem[3][4] |

| Physical Form | Solid, semi-solid, or liquid | Sigma-Aldrich |

| Predicted Boiling Point | 140.8 ± 35.0 °C | ChemicalBook[6] |

| Predicted Density | 1.509 ± 0.06 g/cm³ | ChemicalBook[6] |

| Predicted pKa | 2.42 ± 0.10 | ChemicalBook[6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

Note: Some physical properties are predicted values derived from computational models and should be confirmed experimentally.

Synthesis of this compound

While specific proprietary synthesis routes for this compound may vary between suppliers, a common and logical approach involves the Williamson ether synthesis. This method is a cornerstone of organic chemistry for forming ethers and provides a reliable pathway. The following protocol is based on a well-established procedure for a structurally similar compound, (2,2,2-Trifluoroethoxy)acetic acid, and is presented here as a representative methodology.[3]

Representative Synthetic Protocol: Williamson Ether Synthesis Approach

This two-step process involves the formation of an alkoxide from a trifluoromethoxy source followed by nucleophilic substitution on an acetic acid derivative.

Step 1: Alkoxide Formation The initial step would involve generating a trifluoromethoxide anion. Due to the instability of trifluoromethanol, a more practical precursor like trifluoromethyl triflate or a related reagent would be used to react with a protected glycolic acid derivative.

Step 2: Nucleophilic Substitution The generated trifluoromethoxide equivalent would then react with a suitable 2-haloacetic acid ester (e.g., ethyl bromoacetate). The ester protects the carboxylic acid from reacting with the base.

Step 3: Hydrolysis The final step is the hydrolysis of the resulting ester under acidic or basic conditions to yield the desired this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[3])

Causality: The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol without competing in the subsequent substitution reaction. Toluene is an effective solvent as it is inert under these conditions and has a sufficiently high boiling point to drive the reaction to completion. The final acidification step is necessary to protonate the carboxylate salt formed during the reaction and workup, ensuring the final product is the neutral carboxylic acid.

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add sodium hydride (60% dispersion in mineral oil, 2.1 equivalents) and anhydrous toluene under a nitrogen atmosphere.

-

Alcohol Addition: Cool the mixture and add a trifluoromethoxy precursor (1.0 equivalent) dropwise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Substitution: Add a solution of ethyl bromoacetate (1.0 equivalent) in toluene dropwise via the addition funnel.

-

Reaction: Heat the resulting mixture to reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Cool the mixture to room temperature and cautiously quench with water. Separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer with diethyl ether (3x) to remove any unreacted starting materials.

-

Acidification & Isolation: Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid. Extract the product into diethyl ether (3x).

-

Purification: Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by vacuum distillation or chromatography.

Synthesis Workflow Diagram

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. This compound | C3H3F3O3 | CID 39872368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Analysis of TFA | SIELC Technologies [sielc.com]

1H NMR Spectroscopic Analysis of 2-(Trifluoromethoxy)acetic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)acetic acid (CF₃OCH₂COOH) is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly modulate the physicochemical and biological properties of molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and comprehensive characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for structural elucidation and purity assessment.

This technical guide provides a detailed overview of the ¹H NMR spectroscopy of this compound. It is designed to serve as a practical resource for researchers, offering insights into spectral acquisition, data interpretation, and the underlying principles that govern the observed spectral features.

Analysis of Expected ¹H NMR Data

While a direct experimental spectrum for this compound could not be located within publicly accessible databases at the time of this writing, a detailed theoretical analysis based on established principles of NMR spectroscopy allows for a reliable prediction of its ¹H NMR spectrum.

The structure of this compound features two distinct proton environments: the methylene protons (-CH₂-) and the acidic proton of the carboxylic acid group (-COOH).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -CH₂- | 4.0 - 4.5 | Quartet (q) | 2H | ³JHF ≈ 1-3 Hz |

| -COOH | 10.0 - 13.0 | Singlet (s, broad) | 1H | N/A |

Mechanistic Interpretation of Spectral Features

The predicted ¹H NMR spectrum of this compound is dictated by the electronic environment of the protons, which is heavily influenced by the neighboring functional groups.

The Methylene Protons (-CH₂-)

The chemical shift of the methylene protons is significantly downfield (predicted in the range of 4.0 - 4.5 ppm). This is a direct consequence of the strong inductive electron-withdrawing effects of both the adjacent trifluoromethoxy group (-OCF₃) and the carboxylic acid group (-COOH). These groups deshield the methylene protons, causing them to resonate at a lower magnetic field (higher ppm value) compared to a simple alkyl chain.

A key feature of the methylene proton signal is its expected multiplicity. Due to coupling with the three fluorine atoms of the trifluoromethoxy group, the signal is predicted to appear as a quartet. This is a result of through-bond scalar coupling (³JHF), typically in the range of 1-3 Hz.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum (10.0 - 13.0 ppm). The broadness of this peak is a result of several factors, including chemical exchange with trace amounts of water in the NMR solvent and intermolecular hydrogen bonding. The acidic nature of this proton makes it highly labile, and its chemical shift can be sensitive to concentration, temperature, and the choice of solvent.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Equipment:

-

This compound (≥95% purity)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for dissolving polar compounds and for observing exchangeable protons like the carboxylic acid proton.

-

If using TMS, add a small drop directly to the NMR tube.

-

Cap the NMR tube and gently agitate it until the sample is fully dissolved. A brief sonication may be necessary.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for the quaternary carbon in ¹³C NMR, but is generally sufficient for ¹H NMR).

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm) or the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Analyze the multiplicity and measure the coupling constants of the signals.

-

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for acquiring the ¹H NMR spectrum of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be simple yet highly informative, characterized by a downfield quartet for the methylene protons and a broad singlet for the carboxylic acid proton. Understanding the influence of the electron-withdrawing trifluoromethoxy and carboxylic acid groups is key to interpreting the observed chemical shifts and coupling patterns. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality, reproducible ¹H NMR data for this and similar fluorinated compounds, which is essential for advancing research and development in fields where such molecules play a critical role.

2-(Trifluoromethoxy)acetic acid 13C NMR spectrum

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-(Trifluoromethoxy)acetic Acid

Abstract

The trifluoromethoxy (OCF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, unambiguous structural characterization of molecules containing this moiety is paramount. This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key building block. We will delve into the theoretical underpinnings of its spectral features, provide a field-proven experimental protocol for data acquisition, and offer expert insights into spectral interpretation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of NMR analysis for fluorinated compounds.

Theoretical Principles: Understanding the Influence of the OCF₃ Group

A standard proton-decoupled ¹³C NMR spectrum of an organic molecule typically displays a series of singlet peaks, with each peak corresponding to a unique carbon environment.[2] However, the presence of fluorine (¹⁹F), a 100% naturally abundant nucleus with a spin of I = ½, introduces significant complexity and a wealth of structural information through scalar (J) coupling.[3]

For this compound (F₃C-O-CH₂-COOH), we expect to observe three distinct carbon signals. The key to interpretation lies in understanding how the three fluorine atoms of the OCF₃ group influence each carbon through one, two, and three bonds, respectively.

-

Chemical Shift (δ): The highly electronegative trifluoromethoxy group exerts a strong deshielding effect on adjacent carbons. The carbon of the CF₃ group itself is significantly deshielded and typically appears in the aromatic region of the spectrum.[4]

-

Carbon-Fluorine (C-F) Coupling: The primary interpretive challenge and analytical advantage comes from C-F coupling. According to the n+1 rule, a carbon coupled to three equivalent ¹⁹F nuclei will be split into a quartet (3+1=4) with a characteristic 1:3:3:1 intensity ratio.[4] The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the carbon and fluorine atoms.

Predicted ¹³C NMR Spectral Data

Based on established principles and data from analogous structures, the ¹³C NMR spectrum of this compound is predicted to exhibit the following characteristics. The large one-bond C-F coupling constant is a hallmark of the CF₃ group, while the smaller two-bond coupling provides connectivity information.

| Carbon Atom | Structure | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (JCF, Hz) |

| C-1 | -C OOH | ~ 170 | Quartet (q) or broad singlet | ³JCF ≈ 1–4 Hz |

| C-2 | -O-C H₂- | ~ 65 | Quartet (q) | ²JCF ≈ 30–40 Hz |

| C-3 | F₃C -O- | ~ 121 | Quartet (q) | ¹JCF ≈ 275–285 Hz |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for High-Quality Spectrum Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum of a fluorinated compound requires careful consideration of acquisition parameters. The primary challenges are the low signal-to-noise ratio of ¹³C NMR and the potential for signal attenuation in quaternary carbons (C-1 and C-3) and carbons split by fluorine coupling.[4][5]

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 25-50 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and observe the acidic proton if ¹H NMR is also being run.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a standard two-channel spectrometer equipped with a broadband or dual-channel probe tuned to the ¹³C frequency (e.g., 125 MHz on a 500 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition (¹H Decoupled):

-

Pulse Program: Select a standard proton-decoupled ¹³C pulse sequence with a 30° pulse angle (e.g., zgpg30 on Bruker systems).

-

Rationale: A smaller flip angle (30° vs. 90°) allows for a shorter relaxation delay between scans without saturating the signals of carbons with long T₁ relaxation times, such as the quaternary C-1 and C-3.[4]

-

-

Spectral Width (SW): Set a spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) to ensure all signals are captured.

-

Number of Scans (NS): Acquire a minimum of 1024 scans.

-

Rationale: The inherent low sensitivity of ¹³C NMR is compounded by the splitting of signals into quartets. The intensity of the CF₃ signal is distributed across four lines, with the outer lines being only 1/3 the intensity of the inner lines.[4] A high number of scans is crucial to lift these outer lines above the baseline noise.[3][5]

-

-

Relaxation Delay (D1): Set a relaxation delay of at least 2.0 seconds.

-

Rationale: Quaternary carbons lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) and tend to have long T₁ relaxation times. A sufficient delay is mandatory to allow for full magnetization recovery between pulses, ensuring the signals are not attenuated or completely missed.[4]

-

-

Acquisition Time (AQ): Ensure an acquisition time of at least 1.5 seconds to provide adequate digital resolution for accurately resolving the C-F coupling constants.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform, followed by phase and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring the ¹³C NMR spectrum of this compound.

Spectral Interpretation and Advanced Considerations

Interpreting the Spectrum

-

Identify Solvent and TMS: Locate the solvent signal (e.g., DMSO-d₆ at ~39.5 ppm) and the TMS reference at 0.0 ppm.

-

Assign the CF₃ Quartet: Search for a low-intensity quartet in the 120-125 ppm region. The splitting between the lines of this quartet will be very large (~280 Hz). This is the definitive signal for the C-3 carbon.

-

Assign the CH₂ Quartet: Look for a second quartet around 65 ppm. The splitting will be significantly smaller (~35 Hz). This corresponds to the C-2 carbon.

-

Assign the COOH Signal: The remaining signal, typically a broad singlet or a very finely split quartet near 170 ppm, is the C-1 carboxylic acid carbon.

Troubleshooting & Advanced Techniques

-

Missing CF₃ Signal: If the CF₃ quartet is not visible, it is likely buried in the noise.[3][6] The solution is to increase the number of scans significantly or increase the sample concentration.

-

Complex Spectra: For more complex molecules, long-range C-F couplings can make spectra difficult to interpret.[7] In such cases, acquiring a ¹³C spectrum with simultaneous ¹H and ¹⁹F decoupling can be invaluable. This experiment simplifies all carbon signals to singlets but requires specialized spectrometer hardware (e.g., a triple-resonance probe and waveform generators).[5][6][7] This technique confirms the chemical shift of each carbon but removes the valuable coupling information.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and information-rich fingerprint of the molecule, defined by characteristic chemical shifts and distinctive C-F coupling patterns. The CF₃ carbon presents as a low-intensity quartet with a large ¹JCF coupling constant (~280 Hz) around 121 ppm, while the adjacent CH₂ carbon appears as a quartet with a smaller ²JCF coupling (~35 Hz). Successful acquisition and interpretation hinge on a proper understanding of the influence of fluorine and the application of an optimized experimental protocol, particularly with respect to relaxation delays and the number of scans, to overcome the challenges posed by quaternary carbons and signal splitting.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. reddit.com [reddit.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-(Trifluoromethoxy)acetic acid is a significant building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluoromethoxy group. Its incorporation into molecular scaffolds can profoundly influence lipophilicity, metabolic stability, and binding affinity. Consequently, unambiguous structural confirmation and purity assessment are critical prerequisites for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the robust characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers, enabling them to confidently verify the identity and purity of this compound in their laboratories.

Introduction: The Significance of this compound

The trifluoromethoxy (-OCF₃) group is an increasingly important substituent in the design of novel pharmaceuticals and agrochemicals.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the physicochemical properties of a molecule. This compound, with its carboxylic acid functionality, serves as a versatile synthon for introducing the trifluoromethoxy moiety into a wide range of molecular architectures.

Given its role as a fundamental building block, the unequivocal spectroscopic characterization of this compound is of paramount importance. This guide outlines the expected spectroscopic signatures of this molecule and provides the necessary experimental framework for its analysis.

Below is the chemical structure of this compound (CAS: 69105-00-6)[2]:

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carboxylic acid and trifluoromethoxy groups.

| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Methylene) | Stretching | 2960 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

| C-F (Trifluoromethoxy) | Stretching | 1250 - 1020 | Very Strong |

| O-C-F | Asymmetric/Symmetric Stretching | 1200 - 1000 | Strong |

Predicted values are based on typical ranges for these functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of solid or liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation Insights

-

The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which is a hallmark of hydrogen-bonded dimers in the condensed phase.

-

The sharp and intense C=O stretch is another key diagnostic peak for the carboxylic acid.

-

A series of very strong, complex bands in the 1250-1000 cm⁻¹ region will be indicative of the C-F and O-C-F stretching vibrations of the trifluoromethoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework and Fluorine Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| -CH₂- | 4.0 - 4.5 | Singlet | 2H |

Predicted chemical shifts are relative to tetramethylsilane (TMS) and can vary depending on the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The signals will be influenced by the electronegative oxygen and fluorine atoms, and the trifluoromethyl carbon will exhibit coupling to the fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C=O | 165 - 175 | Singlet |

| -CH₂- | 60 - 70 | Quartet (small coupling) |

| -OCF₃ | 120 - 130 | Quartet (large coupling, ¹JCF) |

Predicted chemical shifts are relative to TMS.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment and is an excellent tool for confirming the presence and integrity of the trifluoromethoxy group.

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCF₃ | -58 to -62 | Singlet |

Predicted chemical shifts are relative to CFCl₃.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-dimensional ¹⁹F spectrum. ¹⁹F NMR is a high-sensitivity nucleus, so acquisition times are typically short.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR).

Causality Behind Experimental Choices

-

Choice of Solvent: The choice of deuterated solvent is critical. CDCl₃ is a good general-purpose solvent, but for a carboxylic acid, DMSO-d₆ may be preferred to ensure solubility and to observe the acidic proton, which might exchange with residual water in other solvents.

-

Proton Decoupling in ¹³C NMR: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in sharp singlet signals for each unique carbon atom (unless coupled to other nuclei like fluorine). This also provides a significant enhancement in signal-to-noise through the Nuclear Overhauser Effect (NOE).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 144.0034, corresponding to the exact mass of C₃H₃F₃O₃.[2]

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 99.

-

Loss of the trifluoromethoxy group (-OCF₃, 85 Da) to give a fragment at m/z = 59.

-

Alpha-cleavage with loss of a trifluoromethoxide radical (•OCF₃) to give the [CH₂COOH]⁺ ion at m/z = 59.

-

A peak at m/z = 69 corresponding to the [CF₃]⁺ ion is also possible.

-

References

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in modern chemistry, particularly within the pharmaceutical and agrochemical sectors. Its unique electronic properties, characterized by strong electron-withdrawal and high lipophilicity, coupled with exceptional metabolic stability, offer a powerful tool for modulating the physicochemical and biological profiles of organic molecules. This in-depth technical guide provides a comprehensive exploration of the reactivity of the trifluoromethoxy group. We will delve into its fundamental electronic and steric effects, its influence on aromatic substitution reactions, its behavior with organometallic reagents, and its remarkable stability under a range of synthetic conditions. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and detailed methodologies necessary to effectively harness the potential of this "super-halogen" in their research endeavors.

Introduction: The Rise of a "Super-Halogen"

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its ability to confer a unique and often advantageous set of properties upon a parent molecule.[1] It can be conceptualized as a methoxy group where the hydrogens have been replaced by fluorine atoms, or as a trifluoromethyl group linked through an oxygen atom.[2] This seemingly simple substitution dramatically alters the electronic and physical nature of the group, earning it the moniker of a "super-halogen" or "pseudo-halogen" due to its electronic resemblance to chlorine or fluorine.

The trifluoromethoxy group's growing prominence stems from its multifaceted impact on molecular properties, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₃ group are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] This leads to a significant increase in the metabolic half-life of drug candidates, a critical factor in improving their pharmacokinetic profiles.[4][5]

-

Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. This property can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution.[5]

-

Modulation of Electronic Properties: The -OCF₃ group is a potent electron-withdrawing group, which can significantly influence the reactivity of an attached aromatic ring and the acidity or basicity of nearby functional groups.[6]

This guide will provide a detailed examination of the chemical reactivity that underpins these valuable properties, offering both theoretical understanding and practical guidance for the synthetic chemist.

Physicochemical and Electronic Properties

To understand the reactivity of the trifluoromethoxy group, it is crucial to first appreciate its fundamental physicochemical and electronic characteristics.

Electronic Effects: A Tale of Induction and Resonance

The electronic nature of the trifluoromethoxy group is a complex interplay of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

-

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the oxygen and, consequently, from the rest of the molecule. This potent inductive effect is the dominant electronic feature of the -OCF₃ group.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can, in principle, donate electron density to an adjacent π-system through resonance. However, this effect is significantly attenuated compared to a methoxy group. The electron-withdrawing fluorine atoms decrease the electron density on the oxygen, reducing its ability to act as a π-donor.

This dual nature leads to the classification of the trifluoromethoxy group as a deactivating, ortho, para-directing group in electrophilic aromatic substitution (EAS).[6][7] The overall deactivation of the ring is due to the dominant inductive effect, while the resonance effect, although weakened, is still sufficient to direct incoming electrophiles to the ortho and para positions.

Steric Profile and Conformational Preference

The trifluoromethoxy group is sterically larger than a methoxy group. When attached to an aromatic ring, it exhibits a notable conformational preference. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance overlap, the trifluoromethoxy group often adopts a conformation where the C-O-C plane is perpendicular to the plane of the aromatic ring. This is attributed to the minimization of steric repulsion between the fluorine atoms and the ortho-hydrogens of the ring.

Quantitative Physicochemical Parameters

The influence of the trifluoromethoxy group on a molecule's properties can be quantified using various parameters.

| Parameter | Methoxy (-OCH₃) | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) |

| Hammett Constant (σp) | -0.27 | +0.54 | +0.35 |

| Hammett Constant (σm) | +0.12 | +0.43 | +0.40 |

| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88[5] | +1.04 [7] |

| Calculated logP (Anisole vs. Trifluoromethoxybenzene) | 2.11 | 2.13 | 2.63 |

Table 1: Comparative Physicochemical Parameters. Hammett constants provide a measure of the electronic effect of a substituent on the reactivity of an aromatic ring. The Hansch parameter quantifies the contribution of a substituent to the lipophilicity of a molecule.

Reactivity in Aromatic Systems

The trifluoromethoxy group profoundly influences the reactivity of aromatic rings, directing the course of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

As a deactivating, ortho, para-directing group, the trifluoromethoxy substituent slows down the rate of electrophilic aromatic substitution compared to benzene. However, it selectively directs incoming electrophiles to the positions ortho and para to itself. The para position is generally favored due to reduced steric hindrance.

Mechanism of Electrophilic Aromatic Substitution on Trifluoromethoxybenzene:

Caption: General mechanism of electrophilic aromatic substitution on trifluoromethoxybenzene.

Experimental Insight: Friedel-Crafts Acylation

In Friedel-Crafts acylation reactions, the deactivating nature of the trifluoromethoxy group necessitates the use of strong Lewis acid catalysts and often results in lower yields compared to more activated substrates like anisole. The reaction predominantly yields the para-substituted product.

Nucleophilic Aromatic Substitution (SNA)

The strong electron-withdrawing nature of the trifluoromethoxy group can activate an aromatic ring towards nucleophilic aromatic substitution (SNAr), especially when it is positioned ortho or para to a good leaving group (e.g., a halide). The -OCF₃ group helps to stabilize the negatively charged Meisenheimer complex intermediate.

Mechanism of Nucleophilic Aromatic Substitution:

Caption: General mechanism of nucleophilic aromatic substitution on an activated aryl halide.

Reactivity with Organometallic Reagents: Directed Ortho-Metalation

The trifluoromethoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by strong bases like organolithium reagents. This ortho-lithiation provides a powerful method for the regioselective functionalization of trifluoromethoxy-substituted arenes. The resulting aryllithium species can then be quenched with a variety of electrophiles.

Workflow for Directed Ortho-Metalation:

Caption: Experimental workflow for the directed ortho-metalation of trifluoromethoxybenzene.

Synthesis of Trifluoromethoxy-Containing Compounds

The installation of the trifluoromethoxy group has historically been a synthetic challenge. However, recent advances have provided more accessible and versatile methods.

Trifluoromethoxylation of Phenols

One of the most common strategies for the synthesis of aryl trifluoromethyl ethers is the trifluoromethoxylation of phenols.

Experimental Protocol: O-Trifluoromethylation of a Phenol using a Hypervalent Iodine Reagent

This protocol is a representative example and may require optimization for specific substrates.

-

Materials:

-

Phenol derivative (1.0 equiv)

-

1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.2 equiv)

-

Cesium carbonate (Cs₂CO₃) (0.1 equiv)

-

Anhydrous acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add the phenol, Togni's Reagent II, and cesium carbonate.

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Other Synthetic Approaches

Other methods for the synthesis of trifluoromethoxy compounds include:

-

From Aryl Trichloromethyl Ethers: This classical approach involves the chlorination of anisoles followed by a halogen exchange reaction with a fluoride source.

-

Oxidative Desulfurization-Fluorination: Xanthates derived from phenols can be converted to trifluoromethyl ethers.

-

Radical Trifluoromethoxylation: The generation of the trifluoromethoxyl radical (CF₃O•) allows for the trifluoromethoxylation of various substrates.

Stability of the Trifluoromethoxy Group

A key advantage of the trifluoromethoxy group is its remarkable stability under a wide range of reaction conditions.

-

Acidic and Basic Conditions: The -OCF₃ group is generally stable to both strong acids and bases, a property that allows for a wide range of subsequent chemical transformations on molecules containing this group.[8][9]

-

Oxidizing and Reducing Agents: It is resistant to many common oxidizing and reducing agents. For instance, it is stable to reagents like LiAlH₄.

-

Thermal Stability: Trifluoromethoxy-containing compounds are typically thermally stable.

The Trifluoromethoxy Group in Drug Discovery: A Focus on Metabolic Stability

The exceptional metabolic stability of the trifluoromethoxy group is a primary driver for its use in medicinal chemistry.

Resistance to CYP-Mediated Metabolism

The high strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms make the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This is in stark contrast to the methoxy group, which is readily O-demethylated.

Metabolic Fate: A Comparative Overview

Caption: Simplified comparison of the metabolic fate of a methoxy versus a trifluoromethoxy group.

Case Study: Riluzole

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its metabolism primarily occurs on other parts of the molecule, with the -OCF₃ group remaining intact.[2][10] Studies on riluzole prodrugs have further highlighted the stability of the trifluoromethoxy moiety to first-pass metabolism.[10]

Conclusion and Future Outlook

The trifluoromethoxy group has firmly established itself as a valuable asset in the toolbox of synthetic and medicinal chemists. Its unique combination of strong electron-withdrawing character, high lipophilicity, and exceptional metabolic stability provides a powerful lever for fine-tuning the properties of organic molecules. As our understanding of its reactivity continues to grow and new synthetic methodologies emerge, the applications of the trifluoromethoxy group are poised to expand even further. For researchers in drug discovery and development, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this remarkable functional group to design the next generation of therapeutics and advanced materials.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic riluzole treatment increases glucose metabolism in rat prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. baranlab.org [baranlab.org]

- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 7. mdpi.com [mdpi.com]

- 8. Capturing electronic substituent effect with effective atomic orbitals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01299F [pubs.rsc.org]

- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 10. Riluzole prodrugs for melanoma and ALS: design, synthesis, and in vitro metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Comprehensive Technical Guide to its Electronic Effects

Abstract

The trifluoromethoxy (-OCF3) substituent has emerged as a pivotal functional group in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, characterized by a potent electron-withdrawing inductive effect and a weak resonance-donating effect, confer significant advantages in the modulation of molecular characteristics. This in-depth technical guide provides a comprehensive exploration of the electronic effects of the trifluoromethoxy group, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its behavior, present quantitative data to illustrate its impact, and provide detailed experimental and computational protocols for the characterization of its electronic influence.

Introduction: The Rise of a "Super-Halogen"

The strategic incorporation of fluorine-containing moieties has revolutionized molecular design. Among these, the trifluoromethoxy (-OCF3) group has garnered considerable attention for its ability to profoundly alter the physicochemical properties of a parent molecule. Often referred to as a "super-halogen" or "pseudo-halogen," the -OCF3 group exhibits a fascinating duality in its electronic nature.[1][2] This guide will dissect the origins of these properties and their practical implications.

The growing interest in the -OCF3 group stems from its capacity to enhance several key molecular attributes simultaneously:

-

Metabolic Stability: The strong carbon-fluorine bonds within the -OCF3 group render it highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3][4] This leads to an increased in vivo half-life of drug candidates.

-

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, a property that can be fine-tuned to optimize membrane permeability and bioavailability.[3][5]

-

Receptor Binding: The unique electronic and steric profile of the -OCF3 group can lead to enhanced binding affinity and selectivity for biological targets.

This guide will provide the foundational knowledge and practical tools necessary to harness the power of the trifluoromethoxy substituent in molecular design and development.

The Dichotomy of Electronic Effects: Induction vs. Resonance

The electronic influence of the trifluoromethoxy group is a delicate interplay of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R).

The Dominant Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole moment, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring or aliphatic chain to which it is attached.[6] This powerful inductive effect is the primary contributor to the overall electron-withdrawing nature of the -OCF3 group and is responsible for many of its characteristic properties.[7]

The Attenuated Resonance Effect (+R)

The oxygen atom in the -OCF3 group possesses lone pairs of electrons that can, in principle, be delocalized into an adjacent π-system (e.g., an aromatic ring) through resonance. This would typically result in an electron-donating effect. However, the strong inductive pull of the fluorine atoms significantly reduces the electron density on the oxygen, thereby diminishing its ability to act as a resonance donor.[7] The resonance contribution of the -OCF3 group is therefore considered to be very weak.

dot graph "Inductive_vs_Resonance" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} . Figure 1: Dominance of the inductive effect in the -OCF3 group.

Quantifying the Electronic Influence: Hammett and Taft Parameters

The electronic effects of substituents are quantitatively described by Hammett (σ) and Taft (σ*, E_s) parameters. These empirical constants are invaluable tools for understanding and predicting the reactivity and properties of substituted molecules.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium or rate constant (K) of a reaction for a substituted compound to that of the unsubstituted compound (K₀) through the substituent constant (σ) and the reaction constant (ρ). The σ value is a measure of the electronic effect of a substituent.

-

σ_m (meta): Primarily reflects the inductive effect.

-

σ_p (para): Reflects a combination of inductive and resonance effects.

The positive Hammett constants for the -OCF3 group confirm its electron-withdrawing nature.

| Substituent | σ_m | σ_p |

| -OCF₃ | 0.40 [7] | 0.35 [7] |

| -OCH₃ | 0.12[1] | -0.27[1] |

| -CF₃ | 0.43 | 0.54 |

| -Cl | 0.37[1] | 0.23[1] |

| -NO₂ | 0.71[1] | 0.78[1] |